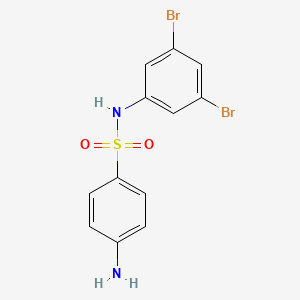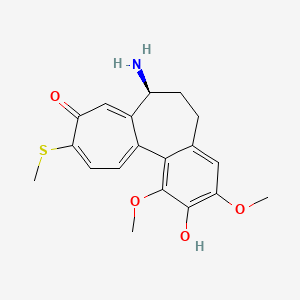
Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, which includes multiple functional groups, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the heptalenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino and hydroxy groups: Amination and hydroxylation reactions can be used to introduce these functional groups.
Methoxylation and methylthiolation:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert ketones to alcohols or amines to amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)- depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)- include other polycyclic aromatic compounds with functional groups such as:
Benzo(a)pyrene: A well-known polycyclic aromatic hydrocarbon with carcinogenic properties.
Anthracene derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
The uniqueness of Benzo(a)heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)- lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
134568-31-3 |
|---|---|
Fórmula molecular |
C19H21NO4S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(7S)-7-amino-2-hydroxy-1,3-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C19H21NO4S/c1-23-15-8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(24-2)18(15)22/h5,7-9,13,22H,4,6,20H2,1-3H3/t13-/m0/s1 |
Clave InChI |
MOUSTTYMVHDBLZ-ZDUSSCGKSA-N |
SMILES isomérico |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)N)OC)O |
SMILES canónico |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)N)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


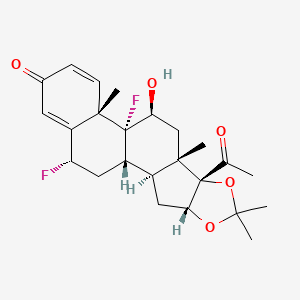

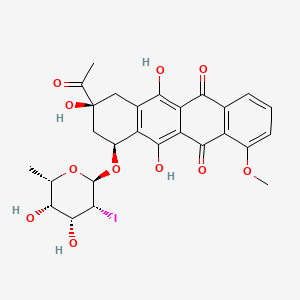
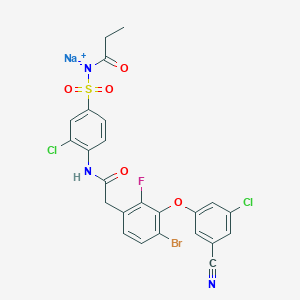
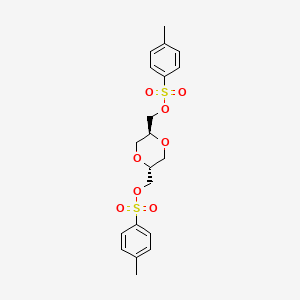


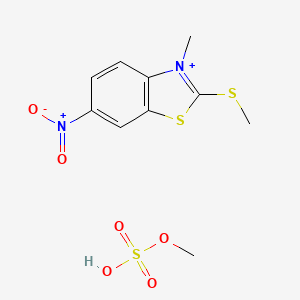
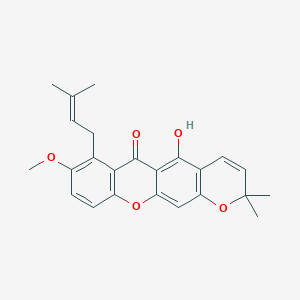
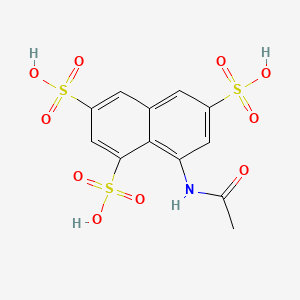
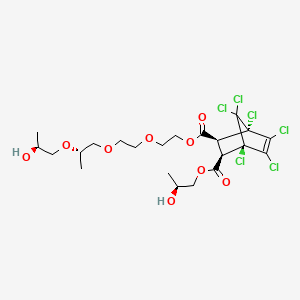
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)

